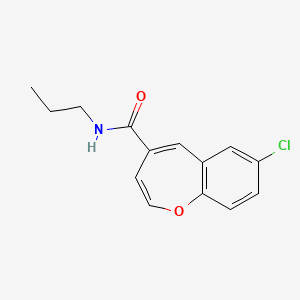
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are often used in medicinal chemistry due to their biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the properties of its constituent parts. For instance, the dihedral angle between the least-squares planes of the benzene rings in 4-(4-methoxyphenoxy)benzaldehyde is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .科学的研究の応用
Antioxidant Properties
Quinazolinones, including structures related to 4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline, exhibit diverse biological activities. A study by (Mravljak et al., 2021) investigated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. They discovered that certain derivatives with hydroxyl groups in the ortho position on the phenyl ring displayed notable antioxidant and metal-chelating properties.
Anticancer Activity
Quinazoline derivatives have shown potential as anticancer agents. (Suzuki et al., 2020) synthesized derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols and found PVHD303 to possess potent antiproliferative activity, disrupting microtubule formation and inhibiting tumor growth in vivo. Similarly, (Haghighijoo et al., 2018) reported that certain 4-anilinoquinazoline analogs showed cytotoxic activity against breast cancer cell lines, indicating potential as epidermal growth factor receptor inhibitors.
Antimicrobial and Anti-Inflammatory Properties
A study by (Dash et al., 2017) synthesized quinazoline-4-one/4-thione derivatives and evaluated them for antimicrobial, analgesic, and anti-inflammatory properties. They found that certain derivatives showed significant activity against microbes and pain and inflammation, suggesting quinazoline derivatives' potential in treating these conditions.
Antinociceptive Activity
In the realm of pain management, (Bonacorso et al., 2016) synthesized new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines and evaluated their analgesic effect. They demonstrated significant reduction of nociception in a capsaicin-induced pain model, suggesting their potential as analgesic agents.
Photophysical Properties
Quinazolin-4(3H)-ones and their difluoroboron complexes have been studied for their photophysical properties. (Moshkina et al., 2021) found that the nature of substituents in the phenol moiety significantly influenced these properties, with certain complexes showing strong emission in specific solvents. This highlights the potential use of quinazoline derivatives in dye and imaging applications.
特性
IUPAC Name |
4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-22-10-6-8-11(9-7-10)23-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQKUUTWLBEAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2434398.png)
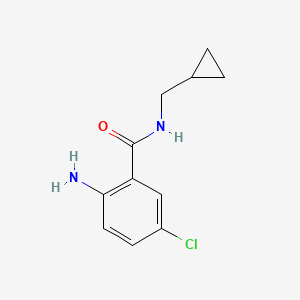
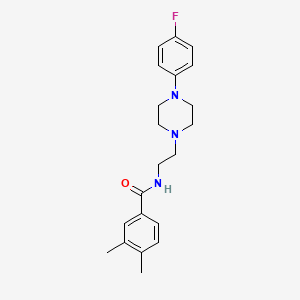
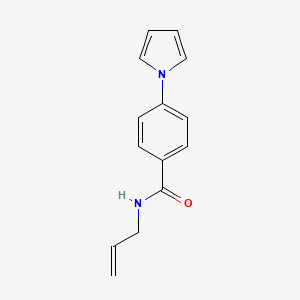

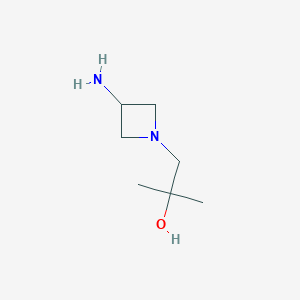
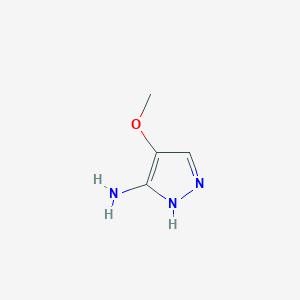
![3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2434413.png)
![6-Fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2434414.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)

![[2-(3-Acetylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)

